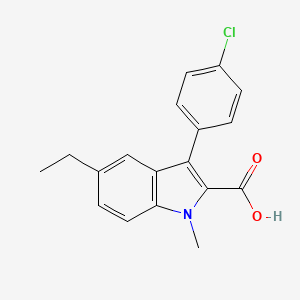

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBYCBDVXMFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Fischer Indole Synthesis: : One common method to synthesize indole derivatives is the Fischer indole synthesis. This involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. For 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid, the starting materials would include 4-chlorophenylhydrazine and an appropriate ketone or aldehyde that introduces the ethyl and methyl groups.

-

Palladium-Catalyzed Coupling Reactions: : Another method involves palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to introduce the chlorophenyl group onto the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, involving precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

-

Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of indole N-oxide or carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Introduction of various nucleophiles into the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives exhibit anticancer properties. Specifically, compounds similar to 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of selective haspin inhibitors, where the indole scaffold plays a crucial role in biological activity against cancer cells .

Case Study:

In vitro studies demonstrated that derivatives of indole carboxylic acids can effectively inhibit specific cancer cell lines, showcasing potential therapeutic applications in oncology .

Neuropharmacology

CNS Activity

Indole compounds are known for their neuropharmacological effects. The structure of this compound suggests potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety.

Research Findings:

A related study on indole derivatives found promising results regarding their selective binding affinity to serotonin receptors, indicating possible use as antidepressants or anxiolytics .

Synthetic Chemistry

Building Block for Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex indole-based structures. Its unique substituents allow for further modifications and functionalizations.

Synthesis Example:

A recent publication detailed the use of indole derivatives in domino synthesis reactions, facilitating the creation of novel compounds with diverse biological activities . This demonstrates the utility of this compound as a precursor in synthetic pathways.

Proteomics Research

Biochemical Applications

this compound is utilized in proteomics research to study protein interactions and functions. Its application in biochemical assays helps elucidate cellular mechanisms and pathways.

Usage Context:

The compound is marketed specifically for research purposes, emphasizing its role in scientific investigations rather than therapeutic use .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the chlorophenyl group and ethyl substituent on the indole core allows researchers to explore modifications that enhance efficacy against specific targets.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid would depend on its specific application. Generally, indole derivatives interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid group can form ionic bonds with basic residues in proteins, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

Key Comparisons:

5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS 928707-70-4):

- Substituents: Methyl groups at positions 1 and 3, ethyl at position 4.

- Differences: Lack of 4-chlorophenyl group reduces electron-withdrawing effects and lipophilicity (ClogP ≈ 3.2 vs. ~4.5 for the target compound).

- Implications: Lower molecular weight (217.27 g/mol) and altered solubility profile compared to the target compound.

Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid):

- Substituents: 4-Chlorobenzoyl at position 1, methoxy at position 5, acetic acid at position 3.

- Differences: Carboxylic acid at position 3 (vs. position 2) and presence of a methoxy group.

- Bioactivity: Indomethacin is a COX inhibitor, whereas the target compound’s activity remains unexplored but may differ due to substituent positioning.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Substituents: Fluorine at position 5, benzophenone-derived amide side chain. Differences: Fluorine’s smaller atomic radius and higher electronegativity vs. chlorine in the target compound. Physical Properties: Higher melting point (249–250°C) due to rigid amide bonds.

Structural and Physical Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 325.78 | 3-(4-ClPh), 5-Et, 1-Me, 2-COOH | Not reported | Carboxylic acid, Cl, Et |

| 5-Ethyl-1,3-dimethyl-1H-indole-2-COOH | 217.27 | 1-Me, 3-Me, 5-Et, 2-COOH | Not reported | Carboxylic acid, Et, Me |

| Indomethacin | 357.79 | 1-(4-ClBz), 5-OMe, 2-Me, 3-CH₂COOH | 155–162 | Acetic acid, Cl, OMe |

| N-(4-Benzoylphenyl)-5-fluoroindole-2-amide | 359.12 | 5-F, 2-CONH-(4-BzPh) | 249–250 | Amide, F, BzPh |

| 1-Methyl-1H-indole-5-carboxylic Acid | 175.18 | 1-Me, 5-COOH | 221–223 | Carboxylic acid, Me |

Notes:

- Carboxylic acid at position 2 may facilitate hydrogen bonding in biological targets, distinct from Indomethacin’s position 3 acetic acid.

Biological Activity

3-(4-Chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid, identified by its CAS number 940995-13-1, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

The chemical formula for this compound is with a molecular weight of 313.78 g/mol. Its structure includes an indole core with a carboxylic acid functional group, which is often associated with various biological activities.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds related to indole derivatives. For instance, in a study focusing on inhibitors of HIV-1 integrase (IN), several indole-based compounds were evaluated for their ability to disrupt the IN-LEDGF/p75 interaction. The results indicated that certain derivatives exhibited significant inhibitory activity, with some achieving over 50% inhibition rates. Notably, compounds with similar structural motifs to this compound showed promising results:

| Compound | Percentage Inhibition | Cytotoxicity (CC50) |

|---|---|---|

| 11a | 67% | >100 µM |

| 11b | 78% | >200 µM |

| 11h | 40% | 50.4 µM |

These findings suggest that the biological activity of indole derivatives may be closely linked to their structural characteristics, particularly the presence of specific substituents on the aromatic rings .

Cytotoxicity Studies

Cytotoxicity assays were performed using various cell lines to assess the safety profile of these compounds. The CC50 values (concentration required to kill 50% of cells) were determined, indicating that while some compounds displayed significant antiviral activity, they also exhibited varying levels of cytotoxicity:

| Compound | CC50 Value (µM) |

|---|---|

| Auranofin (Control) | 1.6 |

| 11h | 50.4 |

| 11a | >100 |

| 11b | >200 |

Most tested compounds were found to be tolerable at concentrations exceeding 100 µM, suggesting a favorable therapeutic index .

Synthesis and Derivatives

The synthesis of indole derivatives typically involves multi-step organic reactions. For example, the conversion of ester intermediates into their corresponding carboxylic acids has been documented in literature, showcasing the versatility and potential modifications that can enhance biological activity .

Case Studies and Research Findings

In vivo studies have highlighted the therapeutic potential of indole derivatives in metabolic disorders. One particular study demonstrated that a related compound significantly reduced hyperglycemia in db/db mouse models, indicating possible applications in diabetes management .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be monitored?

-

Methodological Answer : The synthesis of indole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate) are synthesized via cyclization of substituted anilines with ketones or aldehydes in acetic acid, catalyzed by sodium acetate . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives) and reflux duration (3–5 hours) .

-

Key Parameters :

| Reagent | Role | Conditions | Monitoring Technique |

|---|---|---|---|

| Acetic acid | Solvent/catalyst | Reflux (3–5 h) | TLC |

| Sodium acetate | Base catalyst | 0.1 mol equivalence | NMR for purity |

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., 4-chlorophenyl, ethyl, and methyl groups) .

- Mass Spectrometry (MS) : Verify molecular weight (313.79 g/mol) via high-resolution MS .

- X-ray Crystallography : Refine crystal structures using programs like SHELXL, which is robust for small-molecule refinement even with twinned or high-resolution data .

Q. What experimental strategies are recommended for determining physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethanol, chloroform) using gravimetric analysis or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC to detect decomposition products .

- Melting Point : Use differential scanning calorimetry (DSC) if traditional capillary methods are inconclusive .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Strategies include:

- Reproducibility Checks : Standardize assay protocols (e.g., enzyme inhibition assays using consistent cell lines and IC calculation methods) .

- Purity Validation : Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts .

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 5-chloro vs. 5-fluoro substitutions) to identify critical functional groups .

Q. What computational approaches are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like MOE or AutoDock to model interactions with enzymes (e.g., HIV integrase or kinases). Validate with co-crystallized ligand data from the Protein Data Bank (PDB) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., carboxylic acid group) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to acetic acid, such as trifluoroacetic acid (TFA), which enhances cyclization in toluene .

- Solvent Optimization : Replace acetic acid with DMF or acetonitrile to improve solubility of intermediates .

- Flow Chemistry : Implement continuous-flow reactors to reduce side reactions and improve scalability .

Q. What strategies are recommended for analyzing polymorphic forms or crystal packing effects?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with predicted structures from Mercury (CCDC) .

- Thermogravimetric Analysis (TGA) : Identify hydrate or solvate forms by measuring weight loss upon heating .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonds) using CrystalExplorer .

Data Contradiction Analysis

Q. How to interpret conflicting reports on enzymatic inhibition mechanisms?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Experiments : Modify target enzyme residues (e.g., catalytic lysine) to assess binding dependency .

- Cross-Validation : Compare results with structurally related compounds (e.g., thiophene derivatives) to identify conserved interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.